(2S,5R)-Fmoc-2-amino-4-(3-Boc-2,2-dimethyl-oxazolidin-5-yl)-butyric acid
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Overview
Description
(2S,5R)-Fmoc-2-amino-4-(3-Boc-2,2-dimethyl-oxazolidin-5-yl)-butyric acid is a synthetic compound used in various chemical and biological research applications. It is characterized by its unique structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tert-butoxycarbonyl (Boc) protecting group, and an oxazolidine ring. These features make it a valuable tool in peptide synthesis and other organic chemistry applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-Fmoc-2-amino-4-(3-Boc-2,2-dimethyl-oxazolidin-5-yl)-butyric acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the Fmoc group.
Boc Protection: The oxazolidine ring is introduced with the Boc protecting group.
Coupling Reactions: The protected amino acid is coupled with other reagents to form the final compound.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidine ring.
Reduction: Reduction reactions may target the carbonyl groups.
Substitution: Substitution reactions can occur at the amino group or the oxazolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of complex peptides.
Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds.
Biology
Protein Engineering: Utilized in the modification of proteins and peptides for research purposes.
Medicine
Drug Development: Investigated for potential therapeutic applications due to its unique structure.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,5R)-Fmoc-2-amino-4-(3-Boc-2,2-dimethyl-oxazolidin-5-yl)-butyric acid involves its interaction with specific molecular targets. The Fmoc and Boc protecting groups play a crucial role in stabilizing the compound and facilitating its incorporation into larger molecules. The oxazolidine ring may interact with enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S,5R)-Fmoc-2-amino-4-(3-Boc-2,2-dimethyl-oxazolidin-5-yl)-valine
- (2S,5R)-Fmoc-2-amino-4-(3-Boc-2,2-dimethyl-oxazolidin-5-yl)-leucine
Uniqueness
The uniqueness of (2S,5R)-Fmoc-2-amino-4-(3-Boc-2,2-dimethyl-oxazolidin-5-yl)-butyric acid lies in its specific combination of protecting groups and the oxazolidine ring, which provides distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C29H36N2O7 |
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Molecular Weight |
524.6 g/mol |
IUPAC Name |
4-[2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidin-5-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C29H36N2O7/c1-28(2,3)38-27(35)31-16-18(37-29(31,4)5)14-15-24(25(32)33)30-26(34)36-17-23-21-12-8-6-10-19(21)20-11-7-9-13-22(20)23/h6-13,18,23-24H,14-17H2,1-5H3,(H,30,34)(H,32,33) |
InChI Key |
KUPOJGPFHOHVKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N(CC(O1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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